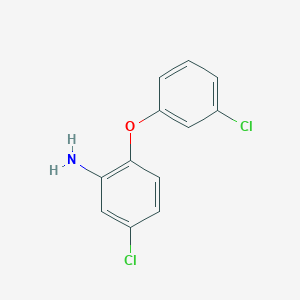![molecular formula C13H12FNO B3164863 3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine CAS No. 893739-79-2](/img/structure/B3164863.png)
3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine
概要
説明
3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine is a biphenyl derivative characterized by the presence of a fluorine atom at the 3-position, a methoxy group at the 2’-position, and an amine group at the 4-position of the biphenyl structure. Biphenyl compounds are significant in synthetic organic chemistry due to their structural versatility and presence in various biologically active molecules .
作用機序
Target of Action
The primary target of 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.
Mode of Action
3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine interacts with its target, DHODH, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of pyrimidines.
Biochemical Pathways
The inhibition of DHODH affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of the pyrimidine nucleotides uridine monophosphate (UMP), cytidine monophosphate (CMP), and thymidine monophosphate (TMP), which are essential for DNA and RNA synthesis. The disruption of this pathway leads to a decrease in these critical precursors, affecting the synthesis of DNA and RNA.
Result of Action
The inhibition of DHODH by 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine leads to a decrease in the production of pyrimidines . This decrease disrupts the synthesis of DNA and RNA, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . For instance, the reaction between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane can yield the desired biphenyl compound .
Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Wurtz–Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, making them suitable for large-scale synthesis .
化学反応の分析
Types of Reactions: 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions due to the electron-rich aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The presence of functional groups such as fluorine, methoxy, and amine allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nitration of the biphenyl compound can yield nitro derivatives, while halogenation can produce halogenated biphenyls .
科学的研究の応用
3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
類似化合物との比較
- 2-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine
- 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-carboxylic acid
- 4-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine
Uniqueness: 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and amine groups provide sites for further functionalization and interaction with biological targets .
特性
IUPAC Name |
2-fluoro-4-(2-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHQOFWOCJTJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164807.png)


![1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3164832.png)
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164833.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164841.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3164846.png)




